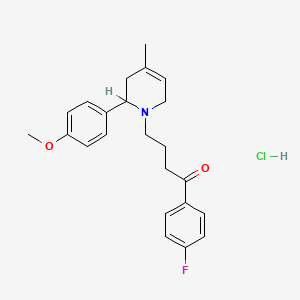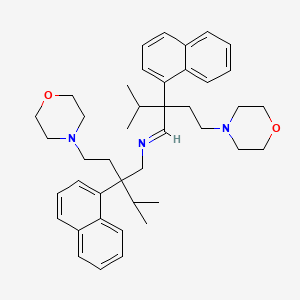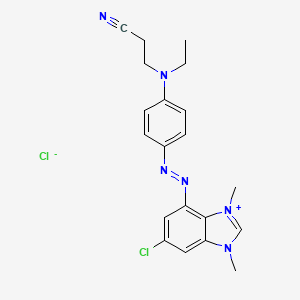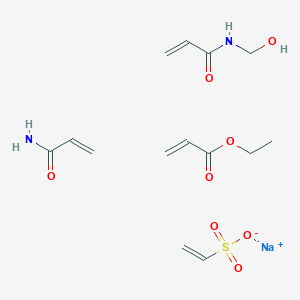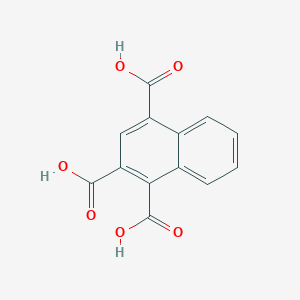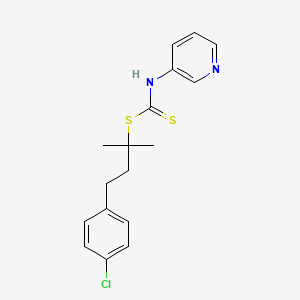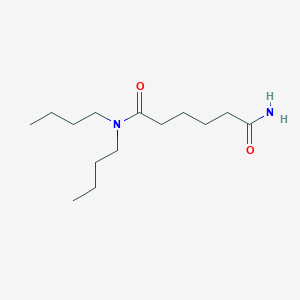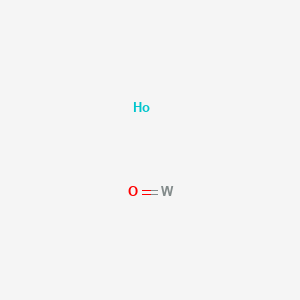
Holmium--oxotungsten (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Holmium–oxotungsten (1/1) can be synthesized through various methods. One common approach involves the reaction of holmium oxide (Ho₂O₃) with tungsten oxide (WO₃) under high-temperature conditions. The reaction typically occurs in a solid-state reaction furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and purified to obtain holmium–oxotungsten (1/1).
Industrial Production Methods: In industrial settings, the production of holmium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for better control over the purity and morphology of the final product, making them suitable for large-scale production.
化学反应分析
Types of Reactions: Holmium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Holmium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) under controlled conditions.
Substitution: Substitution reactions may involve the replacement of holmium or tungsten atoms with other metal atoms using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of holmium and tungsten, while reduction may produce lower oxidation state compounds.
科学研究应用
Holmium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: Holmium–oxotungsten (1/1) is explored for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound is investigated for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: In industrial applications, holmium–oxotungsten (1/1) is used in the production of high-performance materials, such as advanced ceramics and coatings.
作用机制
The mechanism by which holmium–oxotungsten (1/1) exerts its effects involves interactions at the molecular level. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, holmium oxide nanoparticles have been shown to promote angiogenesis by interacting with the membrane protein EphrinB2, which activates downstream signaling pathways involved in cell migration and vessel formation .
相似化合物的比较
Holmium–oxotungsten (1/1) can be compared with other similar compounds, such as:
Holmium oxide (Ho₂O₃): A compound consisting solely of holmium and oxygen, used in various optical and electronic applications.
Tungsten oxide (WO₃): A compound consisting solely of tungsten and oxygen, known for its use in electrochromic devices and catalysts.
Holmium chloride (HoCl₃): A compound consisting of holmium and chlorine, used in various chemical synthesis processes.
属性
CAS 编号 |
39361-79-0 |
|---|---|
分子式 |
HoOW |
分子量 |
364.77 g/mol |
IUPAC 名称 |
holmium;oxotungsten |
InChI |
InChI=1S/Ho.O.W |
InChI 键 |
KLQMGRCWWVETJJ-UHFFFAOYSA-N |
规范 SMILES |
O=[W].[Ho] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



